PCI-34051

HDAC8 Selectivity Isoform Profiling

Choose PCI-34051 for unambiguous HDAC8 research. With an IC50 of 10 nM and >200-fold selectivity over HDAC1/6, this hydroxamic acid probe uniquely avoids histone/tubulin acetylation at active concentrations, enabling clean isoform deconvolution unmatched by pan-HDAC inhibitors (e.g., SAHA, TSA). Validated in T-cell lymphoma (GI50 2.4–4 µM), calcium-dependent apoptosis (PLCγ1-dependent), and inflammasome studies (IL-1β IC50 0.6 µM). Insist on the prototypical HDAC8 probe—generic substitution confounds experimental outcomes.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
CAS No. 1072027-64-5
Cat. No. B7909013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePCI-34051
CAS1072027-64-5
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO
InChIInChI=1S/C17H16N2O3/c1-22-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(10-16(13)19)17(20)18-21/h2-10,21H,11H2,1H3,(H,18,20)
InChIKeyAJRGHIGYPXNABY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PCI-34051: The Definitive HDAC8-Selective Inhibitor for Unambiguous Isoform-Specific Profiling


PCI-34051 (CAS: 1072027-64-5; alternative: 950762-95-5) is an indole-based hydroxamic acid and the prototypical highly selective inhibitor of Histone Deacetylase 8 (HDAC8) [1]. It is universally characterized by a cell-free IC50 of 10 nM against HDAC8 and exhibits a selectivity window of >200-fold over HDAC1 and HDAC6, and >1000-fold over HDAC2, HDAC3, and HDAC10 . This unparalleled selectivity profile, derived from a low molecular weight hydroxamic acid scaffold, renders PCI-34051 an indispensable chemical probe for studies where isoform-specific deconvolution is required, distinct from the pleiotropic effects of pan-HDAC inhibitors [2].

Why Pan-HDAC or Class I Inhibitors Cannot Substitute for PCI-34051 in HDAC8-Specific Investigations


Generic substitution with pan-HDAC inhibitors (e.g., Vorinostat/SAHA, Trichostatin A) or class I-selective inhibitors (e.g., Romidepsin, MS-275) is scientifically invalid for HDAC8-targeted studies. Pan-inhibitors like SAHA exhibit an IC50 of 410 nM for HDAC8, representing a 41-fold loss in potency and lacking the >200-fold isoform selectivity that defines PCI-34051's activity [1]. Crucially, PCI-34051's unique mechanism of action involves PLCγ1-dependent calcium mobilization and does not cause detectable histone or tubulin acetylation at therapeutic concentrations, a hallmark of broader-spectrum agents [2]. Furthermore, its hydroxamic acid moiety, while a known liability for PK, is essential for its high-affinity zinc-binding and cannot be readily substituted by other Zn-binding groups without catastrophic loss of potency, underscoring the chemical uniqueness of the parent scaffold [3]. Therefore, substitution with a less selective analog confounds experimental outcomes by introducing off-target isoform effects and masking HDAC8-specific biology.

Quantitative Differentiation of PCI-34051: A Comparative Evidence Compendium for Informed Procurement


Isoform Selectivity: >200-Fold Discrimination Over HDAC1/6 vs. Pan-Inhibitors and Class I Agents

PCI-34051 demonstrates exceptional target discrimination. In direct cell-free assays, it inhibits HDAC8 with an IC50 of 10 nM. Comparative data show it is >200-fold selective over HDAC1 and HDAC6, and >1000-fold selective over HDAC2, HDAC3, and HDAC10 . This contrasts starkly with the pan-inhibitor Vorinostat (SAHA), which inhibits HDAC8 with an IC50 of 410 nM and lacks meaningful selectivity [1]. Similarly, the class I inhibitor Romidepsin exhibits a much lower selectivity window (approximately 10-fold vs. HDAC4) and inhibits HDAC8 only moderately with an IC50 of ~26-53 nM, alongside potent HDAC1/2 inhibition [2].

HDAC8 Selectivity Isoform Profiling

Cellular Specificity: Selective Cytotoxicity in T-Cell Malignancies vs. Broad-Spectrum Toxicity

PCI-34051 selectively induces caspase-dependent apoptosis in cell lines derived from T-cell lymphomas or leukemias (e.g., Jurkat, HuT78) with GI50 values in the low micromolar range (2.4–4 µM), but exhibits no significant cytotoxicity in other hematopoietic or solid tumor lines even at doses as high as 20 µM [1]. In contrast, pan-HDAC inhibitors like SAHA and Trichostatin A induce broad cytotoxicity across multiple lineages, including normal cells, which limits their utility in defining lineage-specific dependencies. Furthermore, PCI-34051 does not cause detectable histone or tubulin acetylation at its effective concentrations, a clear differential marker versus pan-HDAC agents .

T-cell Lymphoma Apoptosis Cell Line Profiling

Mechanism of Action: PLCγ1-Calcium Dependent Apoptosis vs. Classic HDAC Inhibitor Pathways

PCI-34051 engages a unique apoptotic pathway distinct from other HDAC inhibitors. Its efficacy is dependent on Phospholipase C-gamma1 (PLCγ1) activation and subsequent calcium mobilization from the endoplasmic reticulum, leading to mitochondrial cytochrome c release [1]. A PLCγ1-defective Jurkat line (J.gamma1) shows significant resistance to PCI-34051-induced apoptosis compared to the parental P116 line, and treatment with a PLC inhibitor (U73122) blocks apoptosis in a dose-dependent manner [1]. This mechanism is not reported for broad-spectrum inhibitors like SAHA or Romidepsin, which primarily induce apoptosis via histone hyperacetylation and transcriptional reprogramming, or through ROS generation.

Mechanism of Action Calcium Signaling PLCγ1

Anti-Inflammatory Activity: Potent IL-1β Inhibition at Sub-Growth Inhibitory Concentrations

Beyond cytotoxicity, PCI-34051 potently inhibits the secretion of the pro-inflammatory cytokine IL-1β. In LPS-stimulated human PBMCs, it reduces IL-1β secretion by 80% with an IC50 of 0.6 µM [1]. This is significantly lower than the growth inhibitory concentrations required for T-cell lymphomas (GI50 = 2.4–4 µM), establishing a functional window where anti-inflammatory effects can be studied without inducing cell death. In contrast, pan-HDAC inhibitors that target multiple isoforms often modulate a broader, less specific set of cytokines and may require concentrations that also cause significant cytotoxicity, complicating the interpretation of anti-inflammatory phenotypes.

Inflammation IL-1β Cytokine

Structural Binding Dynamics: Induced Stabilization of Distal HDAC8 Regions vs. SAHA

Recent advanced biophysical studies employing HDX-MS and molecular dynamics simulations demonstrate that PCI-34051 binding to human HDAC8 (hHDAC8) induces a more stable, lower-energy protein-ligand complex compared to the pan-inhibitor SAHA [1]. Specifically, PCI-34051 engages an expanded set of residues within the binding channel and stabilizes flexible loops surrounding the active site. Crucially, this stabilization propagates to distal regions (L2, α5, α1+α2) via the L3 loop acting as a structural bridge, a dynamic regulatory effect not observed with SAHA binding [1]. This enhanced conformational stabilization provides a molecular rationale for PCI-34051's superior inhibitory efficacy and selectivity.

Structural Biology HDX-MS Molecular Dynamics

Optimal Application Scenarios for PCI-34051: Leveraging Quantified Selectivity and Unique Mechanisms


Functional Deconvolution of HDAC8-Specific Roles in T-Cell Lymphoma Biology

PCI-34051 is the tool of choice for researchers aiming to dissect the specific contribution of HDAC8 to T-cell lymphoma pathogenesis. As shown in Section 3 (Evidence_Items 1 and 2), its >200-fold selectivity over other class I/IIb HDACs and its selective cytotoxicity in T-cell lines (GI50 = 2.4–4 µM) at concentrations that spare other lineages, enable unambiguous assignment of phenotypes to HDAC8 inhibition. In contrast, use of pan-inhibitors like SAHA or class I inhibitors like Romidepsin would confound results with off-target isoform effects and non-specific cytotoxicity [1].

Mechanistic Probing of PLCγ1-Calcium Dependent Apoptosis

Investigators studying non-canonical, calcium-dependent apoptotic pathways should select PCI-34051. Its unique dependence on PLCγ1 and calcium flux for inducing apoptosis, as detailed in Section 3 (Evidence_Item 3), is a distinct mechanism not recapitulated by other HDAC inhibitors. This allows PCI-34051 to serve as a chemical probe to specifically activate and interrogate this signaling axis, an application for which broad-spectrum HDAC inhibitors are mechanistically irrelevant [1].

Isolation of HDAC8-Mediated Inflammatory Cytokine Regulation (IL-1β)

For studies focused on the role of HDAC8 in innate immunity and inflammasome regulation, PCI-34051 offers a critical advantage. Evidence in Section 3 (Evidence_Item 4) demonstrates potent inhibition of IL-1β secretion (IC50 = 0.6 µM) at concentrations 4-6.7 fold lower than those required for cytotoxicity. This allows for the clean interrogation of HDAC8's anti-inflammatory function in primary immune cells, avoiding the confounding pro-apoptotic and broad-spectrum cytokine effects of pan-HDAC inhibitors [2].

Advanced Structural and Biophysical Characterization of HDAC8-Ligand Interactions

PCI-34051 is the benchmark ligand for high-resolution structural biology studies of HDAC8. The data in Section 3 (Evidence_Item 5) from HDX-MS and MD simulations confirm that PCI-34051 uniquely induces distal conformational stabilization, representing an ideal reference for understanding the structural basis of isoform selectivity. This makes it an essential reagent for any laboratory developing novel HDAC8 inhibitors or studying the dynamic regulation of this enzyme [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for PCI-34051

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.